
6-(3-Hydroxyphenyl)-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(3-ヒドロキシフェニル)-ナフタレン-2-オールは、ヒドロキシフェニル基が置換されたナフタレン環系を特徴とする有機化合物です。
2. 製法
合成経路と反応条件
6-(3-ヒドロキシフェニル)-ナフタレン-2-オールの合成は、いくつかの合成経路によって達成することができます。一般的な方法の1つは、鈴木-宮浦カップリング反応であり、これは広く用いられている遷移金属触媒による炭素-炭素結合形成反応です。 この反応は、一般的にパラジウム触媒と塩基の存在下で、ボロン酸またはエステルとハロゲン化物を用います 。反応条件は一般的に穏やかで官能基に対して許容性があり、複雑な有機分子の合成に適しています。
工業的生産方法
6-(3-ヒドロキシフェニル)-ナフタレン-2-オールの工業的生産には、高収率と高純度を確保するために最適化された条件を用いた大規模な鈴木-宮浦カップリング反応が関与することがあります。試薬、触媒、溶媒の選択、および温度や時間などの反応パラメータは、工業的用途のために合成をスケールアップする際の重要な要素です。
3. 化学反応解析
反応の種類
6-(3-ヒドロキシフェニル)-ナフタレン-2-オールは、次のものを含むさまざまな種類の化学反応を起こします。
酸化: ヒドロキシ基は酸化されて対応するキノンまたは他の酸化された誘導体を形成することができます。
還元: 化合物は還元されてジヒドロ誘導体を形成することができます。
置換: 求電子置換反応は、ナフタレン環またはフェニル環で起こり、さまざまな置換生成物を生じます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (例えば、臭素、塩素) やニトロ化剤 (例えば、硝酸) などの試薬が、酸性または塩基性条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノンを生み出す可能性があり、一方、置換反応はハロゲン化またはニトロ化誘導体を生成する可能性があります。
4. 科学研究への応用
6-(3-ヒドロキシフェニル)-ナフタレン-2-オールは、次のものを含む、科学研究において幅広い用途があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗酸化作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: 新しい薬剤や薬物送達システムの開発など、潜在的な治療的用途について探求されています。
産業: 染料、顔料、その他の特殊化学品の生産に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boronic acids or esters and halides in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and time, are critical factors in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
6-(3-Hydroxy-phenyl)-naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the phenyl ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
6-(3-Hydroxy-phenyl)-naphthalen-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
6-(3-ヒドロキシフェニル)-ナフタレン-2-オールの作用機序は、特定の分子標的や経路との相互作用を伴います。フェニル環上のヒドロキシ基は、生物学的分子との水素結合やその他の相互作用に関与することができ、酵素活性、受容体結合、シグナル伝達経路に影響を与える可能性があります。正確なメカニズムは、特定の用途やコンテキストによって異なる場合があります。
類似化合物との比較
類似化合物
1-(3-メトキシフェニル)-3-ナフタレン-1-イル-プロペノン: ヒドロキシ基の代わりにメトキシ基を持つ構造的に類似した化合物.
フェニルボロン酸: ボロン酸官能基を持つフェニル基を含み、同様の合成用途で使用されます.
独自性
6-(3-ヒドロキシフェニル)-ナフタレン-2-オールは、ナフタレン環とヒドロキシフェニル基の両方を含むため、独特で、それぞれが異なる化学的および物理的特性を付与します。
特性
分子式 |
C16H12O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
6-(3-hydroxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12O2/c17-15-3-1-2-11(9-15)12-4-5-14-10-16(18)7-6-13(14)8-12/h1-10,17-18H |
InChIキー |
VHWBXEUHUQDHDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C=C(C=C3)O |
同義語 |
6-(3-hydroxyphenyl)-2-naphthol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
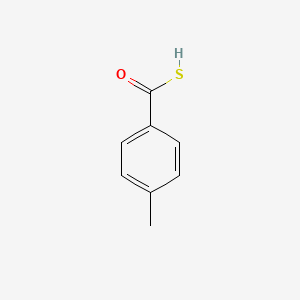
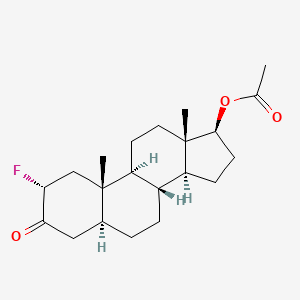
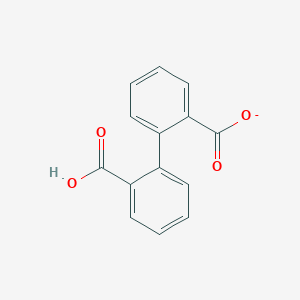
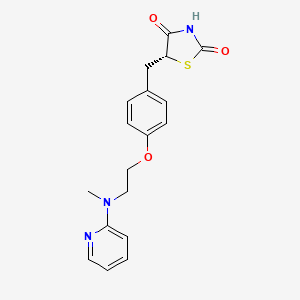
![11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1250525.png)
![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)
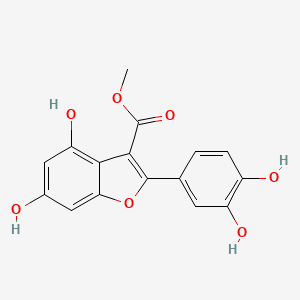
![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)
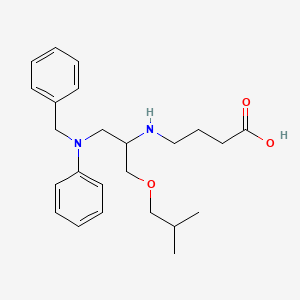
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
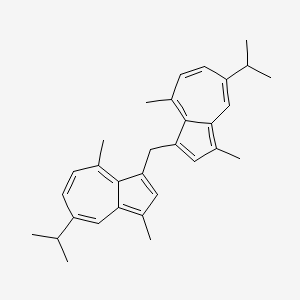
![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1250533.png)

![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)
